Cas no 53-42-9 (Etiocholanolone)

Etiocholanolone structure
Etiocholanolone structure
商品名:Etiocholanolone
CAS番号:53-42-9
MF:C19H30O2
メガワット:290.4403
CID:33569
PubChem ID:329754349

Etiocholanolone 化学的及び物理的性質

名前と識別子

    • Etiocholanone
    • 3a-Hydroxy-5b-androstan-17-one
    • 5Β-ANDROSTAN-3Α-OL-17-ONE
    • 5β-Androsterone
    • Androstan-17-one,3-hydroxy-, (3a,5b)-
    • Etiocholan-3.α.-ol-17-one
    • Etiocholanolone
    • ETIOCHOLANOLONE(RG)
    • 19-noretiocholanolone
    • 3alpha-hydroxy-5beta-androstan-17-one
    • 3α-Hydroxy-5β-androstan-17-one
    • 5BETA-ANDROSTERONE
    • 5-Isoandrosterone
    • ETIOCHOLANOLON
    • Etiocholan-3α-ol-17-one
    • a-Etiocholanolone
    • CHEMBL85799
    • 5b-Androstane-3a-ol-17-one
    • Androstan-17-one, 3-hydroxy-, (3alpha,5beta)-
    • 5.beta.-Androsterone
    • 5B-Androstan-3A-ol-17-one
    • NCGC00485031-01
    • 3-Hydroxyandrostan-17-one-, (3.alpha.,5.beta.)-
    • HMS2231A23
    • 5.beta.-Androstan-3.alpha.-ol-17-one
    • Atiocholanolon
    • .ALPHA.-ETIOCHOLANOLONE
    • (3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
    • 3-alpha-hydroxy-5-beta-androstane-17-one
    • 3a-Hydroxy-5b-androstane-17-one
    • J4.146G
    • DTXSID001018919
    • 5beta-Androstane-3alpha-ol-17-one
    • NSC-50908
    • AE2
    • MLS001332471
    • Etiocholan-3.alpha.-ol-17-one
    • 3alpha-Hydroxyetiocholan-17-one
    • 3a-Etiocholanolone
    • QGXBDMJGAMFCBF-BNSUEQOYSA-N
    • SMR000857108
    • (3alpha,5beta)-3-hydroxyandrostan-17-one
    • CS-0059589
    • 3alpha-Etiocholanolone
    • (3aS,3bR,5aR,7R,9aS,9bS,11aS)-7-hydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-one
    • MLS000563093
    • NSC 50908
    • 5.beta.-Androstan-17-one, 3.alpha.-hydroxy-
    • HY-113320
    • SCHEMBL148334
    • BDBM50191348
    • Androstan-17-one, 3-hydroxy-, (3a,5b)-
    • 1dbj
    • MLS001332472
    • DB02854
    • (3R,5R,8R,10S,13S)-3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-one
    • alpha-Etiocholanolone
    • Q5404598
    • NSC50908
    • 3.alpha.-Etiocholanolone
    • AKOS015895180
    • Androsterone, (5beta)-
    • MS-24148
    • 53-42-9
    • 5b-androsterone
    • C04373
    • UNII-97CGB1M48I
    • Androsterone, (5.beta.)-
    • 97CGB1M48I
    • Aetiocholanolone
    • 5beta-Androstan-3alpha-ol-17-one
    • LMST02020059
    • 3.alpha.-Hydroxy-5.beta.-androstan-17-one
    • 5 beta Androsterone
    • Etiocholan-3alpha-ol-17-one
    • 3alpha-Hydroxy-5beta-androstane-17-one
    • 5beta-Androstan-17-one, 3alpha-hydroxy-
    • (3alpha,5beta,8alpha)-3-hydroxyandrostan-17-one
    • Etiocholan-3alpha-ol-17-one, VETRANAL(TM), analytical standard
    • 3-alpha-hydroxy-5-beta-androstan-17-one
    • Androstan-17-one, (3.alpha.,5.beta.)-
    • D09MWG
    • CHEBI:28195
    • 5beta-Androsterone (1mg/ml in Acetonitrile)
    • NS00069543
    • MFCD00064133
    • G60903
    • MDL: MFCD00064133
    • インチ: InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1
    • InChIKey: QGXBDMJGAMFCBF-BNSUEQOYSA-N
    • ほほえんだ: C[C@@]12CC[C@H](C[C@H]2CC[C@H]3[C@@H]4CCC(=O)[C@@]4(C)CC[C@@H]31)O

計算された属性

  • せいみつぶんしりょう: 290.22500
  • どういたいしつりょう: 290.224580195g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 21
  • 回転可能化学結合数: 0
  • 複雑さ: 459
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 7
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

  • 密度みつど: 1.085g/cm3
  • ふってん: 413.1°C at 760mmHg
  • フラッシュポイント: 176.4°C
  • 屈折率: 1.536
  • PSA: 37.30000
  • LogP: 3.95910
  • じょうきあつ: 1.5E-08mmHg at 25°C
  • 濃度: 100 μg/mL in acetonitrile

Etiocholanolone セキュリティ情報

Etiocholanolone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6765-25 mg
Etiocholanone
53-42-9
25mg
¥1616.00 2022-04-26
ChemScence
CS-0059589-5mg
Etiocholanolone
53-42-9 ≥98.0%
5mg
$70.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04030-100mg
Etiocholanolone
53-42-9
100mg
¥1428.0 2021-09-03
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6765-10 mg
Etiocholanone
53-42-9
10mg
¥898.00 2022-04-26
eNovation Chemicals LLC
Y1259471-100mg
Androstan-17-one, 3-hydroxy-, (3a,5b)-
53-42-9 98%
100mg
$900 2023-05-17
eNovation Chemicals LLC
Y1259471-5mg
Androstan-17-one, 3-hydroxy-, (3a,5b)-
53-42-9 98%
5mg
$265 2023-05-17
ChromaDex Standards
ASB-00005315-025-25mg
ETIOCHOLANOLONE
53-42-9
25mg
$96.00 2023-10-25
MedChemExpress
HY-113320-50mg
Etiocholanolone
53-42-9 99.31%
50mg
¥1250 2024-04-18
MedChemExpress
HY-113320-25mg
Etiocholanolone
53-42-9 99.31%
25mg
¥800 2024-04-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A923086-10mg
5β-Androsterone
53-42-9
10mg
¥1,774.80 2022-09-29

Etiocholanolone 合成方法

Etiocholanolone 関連文献

Etiocholanoloneに関する追加情報

Etiocholanolone: Chemical Profile and Recent Research Insights

Etiocholanolone, a steroidal metabolite with the chemical identifier CAS no. 53-42-9, is a compound of significant interest in the field of biochemical and pharmaceutical research. This tetrahydrogestrinone derivative belongs to the class of androgens and has been extensively studied for its structural and functional properties. The compound's molecular formula, C₂₃H₃₂O₃, underscores its complex steroidal framework, which contributes to its unique biological activities. Over the years, Etiocholanolone has been explored for various therapeutic applications, particularly in understanding hormonal interactions and developing targeted treatments.

The etiocholanolone structure exhibits a rich history in endocrinology, where it serves as a crucial intermediate in the metabolism of testosterone. Its role in the biosynthetic pathway highlights its importance in maintaining hormonal balance within the body. Recent advancements in metabolomics have shed new light on the etiocholanolone metabolism, revealing insights into how it interacts with other steroids and enzymes. These findings are particularly relevant in the context of developing treatments for metabolic disorders and hormonal imbalances.

One of the most compelling aspects of Etiocholanolone is its potential in therapeutic research. Studies have demonstrated its ability to modulate androgen receptor activity, making it a candidate for treating conditions related to hormonal dysregulation. For instance, research has indicated that etiocholanolone derivatives may offer benefits in managing certain types of breast cancer by inhibiting estrogen receptor activity. This has spurred interest in developing novel drug candidates based on its structural motif.

Moreover, the CAS no. 53-42-9 compound has been a focal point in preclinical studies aimed at understanding its pharmacokinetic properties. These studies have provided valuable data on how Etiocholanolone is absorbed, distributed, metabolized, and excreted by the body. Such information is critical for optimizing dosages and delivery methods in future clinical trials. The compound's stability under various conditions has also been a subject of investigation, ensuring that it remains effective throughout the formulation process.

In recent years, there has been growing interest in exploring Etiocholanolone's role in neuroendocrine interactions. Preliminary research suggests that it may influence neurotransmitter release and receptor function, potentially offering therapeutic avenues for neurological disorders. This emerging field of study combines expertise from chemistry, biology, and medicine to unravel the multifaceted roles of steroidal compounds like Etiocholanolone.

The synthesis of etiocholanolone derivatives has also seen significant advancements, thanks to innovations in organic chemistry techniques. Researchers have developed more efficient synthetic pathways that reduce byproduct formation and improve yield. These improvements are not only cost-effective but also environmentally sustainable, aligning with global efforts to promote green chemistry principles.

As our understanding of Etiocholanolone continues to evolve, so does its potential applications in medicine and biotechnology. The compound's unique properties make it a versatile tool for researchers investigating hormonal mechanisms and developing targeted therapies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible medical benefits for patients worldwide.

In conclusion, Etiocholanolone stands as a testament to the intricate relationship between chemistry and biology. Its detailed study not only enhances our knowledge of steroidal metabolism but also opens new doors for therapeutic innovation. With ongoing research efforts focusing on its pharmacological properties and synthetic pathways, this compound is poised to play a pivotal role in future medical advancements.

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